Fmoc-Tyr(SO(ONeopentyl))-OH
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Overview
Description
Fmoc-L-Tyr(SO2(ONeopentyl))-OH is a modified amino acid derivative used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-tyrosine, with a sulfonyl group substituted with a neopentyl ester on the phenolic hydroxyl group. This modification enhances the stability and reactivity of the amino acid, making it useful in various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Tyr(SO2(ONeopentyl))-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting L-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Sulfonylation: The phenolic hydroxyl group of the protected tyrosine is then sulfonylated using a sulfonyl chloride derivative, such as neopentyl sulfonyl chloride, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain Fmoc-L-Tyr(SO2(ONeopentyl))-OH in high purity.
Industrial Production Methods
Industrial production of Fmoc-L-Tyr(SO2(ONeopentyl))-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Tyr(SO2(ONeopentyl))-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.
Substitution Reactions: The sulfonyl group can undergo substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Substitution: Various nucleophiles can be used for substitution reactions on the sulfonyl group.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Fragments: Coupling reactions result in the formation of peptide fragments or full-length peptides.
Functionalized Derivatives: Substitution reactions on the sulfonyl group yield various functionalized derivatives.
Scientific Research Applications
Chemistry
Fmoc-L-Tyr(SO2(ONeopentyl))-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and reactivity. It allows for the efficient synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It serves as a building block for the synthesis of peptide-based probes and inhibitors.
Medicine
Fmoc-L-Tyr(SO2(ONeopentyl))-OH is utilized in the development of peptide-based therapeutics. Its stability and reactivity make it suitable for the synthesis of bioactive peptides with potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-L-Tyr(SO2(ONeopentyl))-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The sulfonyl group enhances the stability and reactivity of the compound, allowing for efficient coupling reactions. The neopentyl ester provides steric hindrance, further stabilizing the compound and preventing premature deprotection.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Tyr(tBu)-OH: This compound features a tert-butyl group instead of a neopentyl ester. It is also used in peptide synthesis but has different stability and reactivity profiles.
Fmoc-L-Tyr(OMe)-OH: This derivative has a methoxy group instead of a sulfonyl group. It is less stable and reactive compared to Fmoc-L-Tyr(SO2(ONeopentyl))-OH.
Fmoc-L-Tyr(Bzl)-OH: This compound has a benzyl group instead of a neopentyl ester. It is used in similar applications but has different steric and electronic properties.
Uniqueness
Fmoc-L-Tyr(SO2(ONeopentyl))-OH is unique due to its combination of the Fmoc protecting group, sulfonyl group, and neopentyl ester. This combination provides enhanced stability, reactivity, and steric hindrance, making it particularly useful in peptide synthesis and other applications where stability and reactivity are critical.
Properties
IUPAC Name |
3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDCKHYXODZAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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